molecular formula C13H24O2 B8315607 methyl 2-(4-tert-butylcyclohexyl)acetate

methyl 2-(4-tert-butylcyclohexyl)acetate

Cat. No.: B8315607
M. Wt: 212.33 g/mol
InChI Key: QWPPRHRNHXITPD-UHFFFAOYSA-N
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Description

Methyl 2-(4-tert-butylcyclohexyl)acetate is a cyclohexane-derived ester featuring a tert-butyl substituent at the 4-position and an acetate group at the 2-position of the cyclohexane ring. These compounds are valued for their stability and olfactory properties, often contributing woody, floral, or musky notes to perfumes and consumer products .

Key physicochemical properties of this compound can be inferred from analogs:

  • Molecular formula: Likely C₁₃H₂₄O₂ (based on similar esters, e.g., 2-tert-butyl-4-methylcyclohexyl acetate in ).
  • Molecular weight: ~212.33 g/mol (comparable to ’s compound).
  • Stereochemistry: Cyclohexane rings often exhibit cis/trans isomerism, though specific stereochemical data for this compound is unavailable.

Properties

Molecular Formula

C13H24O2

Molecular Weight

212.33 g/mol

IUPAC Name

methyl 2-(4-tert-butylcyclohexyl)acetate

InChI

InChI=1S/C13H24O2/c1-13(2,3)11-7-5-10(6-8-11)9-12(14)15-4/h10-11H,5-9H2,1-4H3

InChI Key

QWPPRHRNHXITPD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC(CC1)CC(=O)OC

Origin of Product

United States

Preparation Methods

Esterification of 2-(4-tert-Butylcyclohexyl)Acetic Acid

The most direct route involves esterifying 2-(4-tert-butylcyclohexyl)acetic acid with methanol. The carboxylic acid precursor is synthesized via Friedel-Crafts alkylation or hydroformylation, followed by oxidation. For example, hydroformylation of 4-tert-butylcyclohexene introduces an aldehyde group, which is oxidized to the carboxylic acid using Jones reagent . Subsequent esterification with methanol under acidic catalysis (e.g., H₂SO₄) yields the target ester.

Reaction Conditions :

  • Acid Catalyst : Concentrated H₂SO₄ (5 mol%)

  • Solvent : Methanol (excess as solvent)

  • Temperature : Reflux (65°C)

  • Yield : 70–85%

Key challenges include steric hindrance from the tert-butyl group, which slows esterification kinetics. Microwave-assisted esterification reduces reaction time to 1–2 hours with comparable yields .

Alkylation of Methyl Bromoacetate with 4-tert-Butylcyclohexylmethyl Halides

Nucleophilic substitution of methyl bromoacetate (CH₂BrCOOCH₃) with 4-tert-butylcyclohexylmethyl bromide is a robust method. The alkyl halide is prepared via HBr treatment of 4-tert-butylcyclohexylmethanol, derived from hydrogenation of 4-tert-butylbenzyl alcohol over Pd/C .

Reaction Mechanism :

  • Preparation of 4-tert-Butylcyclohexylmethyl Bromide :

    • 4-tert-Butylcyclohexylmethanol + HBr → 4-tert-butylcyclohexylmethyl bromide (Yield: 90%) .

  • Alkylation :

    • CH₂BrCOOCH₃ + 4-tert-butylcyclohexylmethyl bromide → Methyl 2-(4-tert-butylcyclohexyl)acetate (Cs₂CO₃, acetone, 60°C, 12 h) .

Optimization :

  • Base : Cs₂CO₃ (1.1 eq) enhances nucleophilicity while minimizing ester hydrolysis .

  • Catalyst : KI (0.1 eq) facilitates bromide displacement via a SN2 mechanism .

  • Yield : 68–75% .

Hydroformylation-Reduction-Esterification Sequence

A three-step process leverages hydroformylation to introduce the acetate chain:

  • Hydroformylation : 4-tert-Butylcyclohexene reacts with syngas (CO/H₂) using a rhodium-Xantphos catalyst to form 4-tert-butylcyclohexylacetaldehyde .

  • Reduction : Sodium borohydride reduces the aldehyde to 4-tert-butylcyclohexylethanol .

  • Esterification : The alcohol reacts with acetyl chloride in toluene, yielding the ester (Yield: 72%) .

Advantages :

  • Avoids harsh alkylation conditions.

  • High regioselectivity due to steric guidance from the tert-butyl group .

Grignard Reagent-Mediated Synthesis

A Grignard reagent (4-tert-butylcyclohexylmethyl magnesium bromide) reacts with methyl chloroacetate to form the ester. This method requires anhydrous conditions and precise temperature control.

Procedure :

  • Grignard Formation : 4-tert-Butylcyclohexylmethyl bromide + Mg → Grignard reagent (THF, 0°C) .

  • Reaction with Methyl Chloroacetate :

    • Grignard reagent + ClCH₂COOCH₃ → this compound (Yield: 60–65%) .

Challenges :

  • Competing side reactions (e.g., ester hydrolysis) require strict moisture exclusion .

Decarboxylation of β-Keto Esters

A less common route involves decarboxylating β-keto esters. For instance, 3-(4-tert-butylcyclohexyl)-3-oxopropanoic acid methyl ester undergoes thermal decarboxylation at 150°C to yield the target compound .

Reaction Conditions :

  • Temperature : 150°C (neat)

  • Catalyst : None (thermal activation)

  • Yield : 50–55%

Limitations :

  • Moderate yields due to competing decomposition pathways .

Comparative Analysis of Methods

Method Yield Conditions Advantages Disadvantages
Esterification70–85%H₂SO₄, refluxSimple, high yieldAcid handling, long reaction time
Alkylation68–75%Cs₂CO₃, acetone, 60°CScalable, mild conditionsRequires alkyl bromide synthesis
Hydroformylation72%Rh catalysis, syngasHigh selectivityComplex setup, costly catalysts
Grignard60–65%THF, 0°CVersatile intermediateMoisture-sensitive, low yield
Decarboxylation50–55%150°C, neatNo catalystsLow yield, side reactions

Chemical Reactions Analysis

Types of Reactions

methyl 2-(4-tert-butylcyclohexyl)acetate undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.

Major Products Formed

    Oxidation: Forms carboxylic acids.

    Reduction: Forms alcohols.

    Substitution: Forms various substituted esters or alcohols, depending on the nucleophile used.

Scientific Research Applications

methyl 2-(4-tert-butylcyclohexyl)acetate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 2-(4-tert-butylcyclohexyl)acetate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical processes. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares methyl 2-(4-tert-butylcyclohexyl)acetate with key analogs in terms of molecular properties, applications, and regulatory status:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications Olfactory Profile Safety/Regulatory Notes
This compound (hypothetical) C₁₃H₂₄O₂ 212.33 N/A Fragrances, cosmetics (inferred) Likely woody, floral Limited data; requires toxicology review
4-tert-Butylcyclohexyl acetate (PTBCHA) C₁₂H₂₂O₂ 198.30 32210-23-4 Perfumes, period products Woody, floral ("Vertenex" ) Reviewed for dermatological safety
2-tert-Butylcyclohexyl acetate (OTBCHA) C₁₂H₂₂O₂ 198.30 88-41-5 Fragrances Fresh, green notes Limited safety data
Methyl (2-oxocyclohexyl)acetate C₉H₁₄O₃ 170.21 66405-41-2 Laboratory research Not applicable (non-fragrance) No consumer use reported
Ethyl 2-(4-oxocyclohexyl)acetate C₁₀H₁₆O₃ 184.23 66405-41-2 Synthetic intermediates N/A Reactive due to ketone group

Structural and Functional Differences

Positional Isomerism: PTBCHA (4-tert-butyl) and OTBCHA (2-tert-butyl) differ in substituent placement, altering their steric profiles and odor characteristics. PTBCHA is preferred in commercial fragrances for its balanced volatility and tenacity .

Ester Group Variation :

  • Replacing the methyl group with ethyl (e.g., ethyl 2-(4-oxocyclohexyl)acetate) increases molecular weight and may reduce volatility, impacting scent diffusion .

Functional Groups :

  • Compounds with oxo groups (e.g., methyl (2-oxocyclohexyl)acetate) exhibit higher reactivity, limiting their use in stable formulations .

Application and Market Use

  • Fragrance Performance: PTBCHA is widely used in perfumes (e.g., "Davinia Fragrance Mod 401238" ) for its long-lasting woody notes. In contrast, OTBCHA’s greener profile suits lighter, fresher formulations. This compound could fill a niche between these profiles.
  • Regulatory Status : PTBCHA has undergone toxicological review , whereas this compound lacks explicit safety data, necessitating further evaluation for consumer use.

Q & A

Q. What are the key synthetic challenges in preparing methyl 2-(4-tert-butylcyclohexyl)acetate with high stereochemical purity?

The synthesis of this compound requires careful control over the stereochemistry of the 4-tert-butylcyclohexyl group, which exists in cis/trans isomeric forms. Separation of isomers is critical, as evidenced by methods using GC analysis to quantify isomer ratios . Challenges include optimizing reaction conditions (e.g., temperature, catalysts) to favor desired isomers and employing chromatographic techniques (e.g., HPLC with chiral columns) for purification.

Q. Which analytical methods are most reliable for characterizing this compound and its isomers?

Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is widely used to determine isomer ratios and purity (>98% purity achievable) . Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR, resolves stereochemical configurations by distinguishing axial/equatorial substituents on the cyclohexane ring . Physical properties (e.g., boiling point: ~247°C, density: 1.06 g/cm³) are validated via differential scanning calorimetry (DSC) .

Q. How do researchers address safety concerns when handling this compound in laboratory settings?

Safety protocols include using fume hoods to minimize inhalation risks (H315/H319/H335 hazard codes) and personal protective equipment (PPE) like nitrile gloves. Emergency procedures for skin/eye contact involve immediate rinsing with water and medical consultation . Toxicity studies indicate low acute toxicity but recommend monitoring for dermatological irritation .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in isomer distribution data across different synthetic routes?

Discrepancies in isomer ratios often arise from variations in reaction solvents, catalysts, or post-synthetic purification. For example, solvent polarity can influence the equilibrium between cis/trans isomers. Researchers use computational modeling (e.g., density functional theory, DFT) to predict thermodynamic stability of isomers and validate findings with X-ray crystallography . Cross-referencing synthetic conditions with GC-MS data ensures reproducibility .

Q. How can this compound be utilized in controlled-release drug delivery systems?

Its lipophilic cyclohexyl group enables encapsulation in polymer matrices (e.g., ethylcellulose, HPMC) for sustained release. Studies demonstrate its use in forming stable complexes with hydrophobic drugs, enhancing bioavailability. Encapsulation efficiency (>85%) is measured via UV-Vis spectroscopy and in vitro release assays .

Q. What role does computational chemistry play in predicting the conformational behavior of this compound?

Molecular dynamics (MD) simulations and quantum mechanical calculations (e.g., Hartree-Fock methods) model the energy barriers for cyclohexane ring inversion. These studies predict dominant conformers (e.g., equatorial tert-butyl group) and guide experimental designs for stereoselective synthesis .

Q. How do researchers validate the environmental stability of this compound in fragrance formulations?

Accelerated stability testing (40°C/75% relative humidity) over 12 weeks assesses degradation products via LC-MS. Photostability is evaluated under UV light (λ = 254 nm), revealing minimal decomposition due to the tert-butyl group’s steric protection .

Methodological Guidance

Q. What experimental designs are recommended for optimizing enantiomeric excess in asymmetric synthesis?

Use chiral catalysts (e.g., BINOL-derived ligands) in kinetic resolutions. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. For example, a 1:1 molar ratio of substrate to catalyst at -20°C achieved 92% ee in related acetates .

Q. How to troubleshoot inconsistent NMR data for cyclohexane ring conformers?

Variable-temperature NMR (VT-NMR) at 298–373 K resolves dynamic equilibria between axial/equatorial conformers. Signal coalescence temperatures indicate energy barriers, validated against DFT calculations .

Tables

Table 1: Key Physicochemical Properties

PropertyValueMethodReference
Boiling Point247.8°C (760 mmHg)DSC
Density1.06 g/cm³Pycnometry
Isomer Purity (GC-MS)>98% (sum of isomers)GC-MS
Encapsulation Efficiency85–92%UV-Vis Spectroscopy

Table 2: Hazard Codes and Safety Measures

Hazard CodeRisk StatementPrecautionary Measure
H315Causes skin irritationWear nitrile gloves
H319Causes serious eye irritationUse safety goggles
H335May cause respiratory irritationUse fume hood

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